molecular formula C6H8IN3O B11779687 6-(Ethylamino)-5-iodopyrimidin-4(3H)-one

6-(Ethylamino)-5-iodopyrimidin-4(3H)-one

Cat. No.: B11779687
M. Wt: 265.05 g/mol
InChI Key: FGDVAUQMXVZOGO-UHFFFAOYSA-N
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Description

6-(Ethylamino)-5-iodopyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylamino)-5-iodopyrimidin-4(3H)-one typically involves the iodination of a pyrimidine precursor followed by the introduction of an ethylamino group. One common method involves the reaction of 5-iodopyrimidin-4(3H)-one with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylamino)-5-iodopyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 6-(Ethylamino)-5-substituted-pyrimidin-4(3H)-ones.

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

6-(Ethylamino)-5-iodopyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Ethylamino)-5-iodopyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, affecting their function. The ethylamino group may facilitate interactions with biological molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Ethylamino)-5-iodopyrimidin-4(3H)-one is unique due to the presence of both an ethylamino group and an iodine atom. This combination provides distinct chemical reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C6H8IN3O

Molecular Weight

265.05 g/mol

IUPAC Name

4-(ethylamino)-5-iodo-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8IN3O/c1-2-8-5-4(7)6(11)10-3-9-5/h3H,2H2,1H3,(H2,8,9,10,11)

InChI Key

FGDVAUQMXVZOGO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=O)NC=N1)I

Origin of Product

United States

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